N-(3-chloro-4-methoxyphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide
Description
N-(3-Chloro-4-Methoxyphenyl)-2-{[2-(Piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide is a synthetic compound featuring a quinazoline core substituted with a piperidinyl group at position 2 and a sulfanyl acetamide moiety at position 2. The arylacetamide component includes a 3-chloro-4-methoxyphenyl group, which introduces electron-withdrawing and bulky substituents that may influence both molecular conformation and biological activity.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(2-piperidin-1-ylquinazolin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2S/c1-29-19-10-9-15(13-17(19)23)24-20(28)14-30-21-16-7-3-4-8-18(16)25-22(26-21)27-11-5-2-6-12-27/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIFOOBCQKHOMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NC3=CC=CC=C32)N4CCCCC4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Sulfanyl Group: The sulfanyl group is often introduced through thiolation reactions using thiol reagents.
Final Coupling: The final step involves coupling the quinazoline derivative with the 3-chloro-4-methoxyphenyl acetamide under suitable conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline ring or the piperidine moiety, potentially altering the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Amines, thiols, alcohols
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions
Reduced Derivatives: Products of reduction reactions
Substituted Phenyl Derivatives: Products of nucleophilic substitution reactions
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Its structure, which includes a quinazoline moiety, is known for exhibiting antibacterial properties. For instance, compounds with similar structures have been tested against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results in inhibiting bacterial growth . The presence of the piperidine ring enhances the compound's interaction with biological targets, making it a candidate for further development as an antibiotic.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. Enzyme inhibition studies are crucial for developing therapeutic agents targeting diseases like Alzheimer's and diabetes. The piperidine and sulfanyl groups are known to contribute to enzyme binding affinity, suggesting that this compound could be a lead in developing new enzyme inhibitors .
Anticancer Research
Cytotoxicity Studies
The anticancer potential of N-(3-chloro-4-methoxyphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide has been investigated through cytotoxicity assays on various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). Preliminary results indicate that certain derivatives exhibit significant cytotoxic effects, with IC50 values in the low microgram range, suggesting that modifications to the structure can enhance its anticancer activity .
Mechanistic Insights
Mechanistic studies have shown that compounds similar to this compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression. Understanding these mechanisms is crucial for optimizing the compound's efficacy and safety profile in future therapeutic applications .
Several case studies have documented the synthesis and biological evaluation of compounds related to this compound:
-
Synthesis and Antibacterial Evaluation
A study synthesized various quinazoline derivatives similar to this compound, demonstrating significant antibacterial activity against multiple strains, indicating a promising avenue for developing new antibiotics . -
Anticancer Activity Assessment
Research focused on related compounds showed that modifications to the quinazoline structure significantly affect cytotoxicity against cancer cells, suggesting that further structural optimization could lead to more effective anticancer agents . -
Enzyme Inhibition Studies
Another study highlighted the enzyme inhibitory properties of piperidine-containing compounds, emphasizing their potential in treating conditions such as Alzheimer's disease through selective inhibition of acetylcholinesterase .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are modulated by the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of a piperidinyl-quinazoline core and a substituted arylacetamide. Key comparisons with similar compounds include:
Key Observations :
- Electron-Withdrawing Groups : The 3-chloro-4-methoxyphenyl group in the target compound may enhance stability and binding affinity compared to simpler aryl groups (e.g., phenyl or fluorophenyl in and ).
- Heterocyclic Cores : Quinazoline derivatives (as in the target compound) are associated with broader bioactivity (e.g., kinase inhibition, anti-inflammatory) compared to oxadiazole or triazole analogs .
- Sulfanyl Acetamide Linkage : This moiety is critical for hydrogen bonding and enzyme interaction, as seen in compounds 8t and 8v, which showed LOX and BChE inhibition .
Structural Conformation and Crystallography
- Dihedral Angles: In N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, the dihedral angle between the pyrimidine and chlorophenyl rings was 48.45°, optimizing steric interactions . The target compound’s quinazoline core and methoxyphenyl group may adopt a similar planar conformation for enhanced π-π stacking.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide is a compound that has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the existing literature on its biological activity, including data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 296.75 g/mol. The structure features a chloro-methoxy phenyl group, a piperidine moiety, and a quinazoline derivative, which are known for their diverse pharmacological activities.
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of compounds similar to this compound. For instance:
- Antibacterial Effects : Research indicates that derivatives containing piperidine and quinazoline structures exhibit moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .
- Antifungal Activity : Some derivatives have shown promising antifungal properties, suggesting potential applications in treating fungal infections .
| Compound | Activity Type | Target Organisms | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Antibacterial | Salmonella typhi | 15.62 |
| Compound B | Antifungal | Candida albicans | 30.00 |
Anti-inflammatory Activity
The compound's anti-inflammatory effects are also noteworthy. In vitro studies have demonstrated that derivatives can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, highlighting their potential in managing inflammatory diseases .
| Compound | NO Inhibition % | IC50 (µM) |
|---|---|---|
| Compound X | 85% | 10 |
| Compound Y | 75% | 20 |
Anticancer Activity
Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines . The involvement of quinazoline derivatives in inhibiting cancer cell proliferation has been documented, indicating their potential as chemotherapeutic agents.
Case Studies
- Study on Quinazoline Derivatives : A study explored the synthesis of quinazoline derivatives and their biological evaluation. The results indicated significant activity against cancer cell lines with IC50 values ranging from 5 to 15 µM .
- Piperidine Derivatives : Another study focused on piperidine-based compounds, demonstrating their effectiveness as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases .
The biological activity of this compound may be attributed to:
- Enzyme Inhibition : Compounds have shown capability in inhibiting key enzymes involved in inflammatory pathways.
- Cellular Interaction : The binding affinity to serum albumin suggests significant interactions that may enhance bioavailability and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
